molecular formula C10H10F2O3 B7978578 1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone

1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone

Cat. No.: B7978578
M. Wt: 216.18 g/mol
InChI Key: KRWDZFOOQNTVSR-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of a 3,4-dimethoxyphenyl group attached to a 2,2-difluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with difluoroacetic acid or its derivatives under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the reduction of the aldehyde group to the corresponding ethanone .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where 3,4-dimethoxybenzaldehyde is subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The difluoroethanone moiety can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and other proteins. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone is unique due to the presence of the difluoroethanone moiety, which imparts distinct chemical and physical properties. This structural feature allows the compound to participate in specific reactions and interactions that are not possible with similar compounds lacking the difluoroethanone group .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-14-7-4-3-6(5-8(7)15-2)9(13)10(11)12/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWDZFOOQNTVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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